molecular formula C7H10O3 B162113 methyl (1S)-3-oxocyclopentane-1-carboxylate CAS No. 132076-32-5

methyl (1S)-3-oxocyclopentane-1-carboxylate

Cat. No. B162113
M. Wt: 142.15 g/mol
InChI Key: KTGCFXSELRVRFH-YFKPBYRVSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its physical state (solid, liquid, gas) and color.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the reaction mechanisms involved.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions required for the reactions, as well as the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis of Natural Products

Methyl (1S)-3-oxocyclopentane-1-carboxylate and its derivatives have been used in the synthesis of natural products and complex molecules. For instance, it was used as a starting material in the synthesis of (−)-Frontalin, a bark beetle pheromone. This process involved asymmetric reduction and diastereoselective methylation steps to generate the desired product with high enantiomeric purity (Nishimura & Mori, 1998).

Chemical Synthesis and Stereochemistry

The compound has been instrumental in chemical synthesis, particularly in the preparation of stereochemically complex structures. For example, it was used in the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates through parallel kinetic resolution processes, demonstrating its role in producing enantiomers efficiently (Davies et al., 2003).

Stereoselective Catalysis

The compound has been used in chemo- and stereoselective catalysis processes. One study describes the dirhodium(II)-catalyzed C-H insertion reaction of 5,6-dioxygenated 2-diazo-3-oxohexanoates leading to the synthesis of an optically active, highly functionalized cyclopentane, demonstrating its utility in complex chemical transformations (Yakura et al., 1999).

Molecular Structure Studies

Methyl (1S)-3-oxocyclopentane-1-carboxylate has been involved in studies focusing on molecular structures and interactions. For instance, a study detailed the crystal structures of compounds where the cyclohexane rings adopted specific conformations, contributing to our understanding of molecular geometry and interactions in organic compounds (Rao et al., 1999).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve testing its efficacy in clinical trials.


properties

IUPAC Name

methyl (1S)-3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGCFXSELRVRFH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1S)-3-oxocyclopentane-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of 2.8 g of 3-oxocyclopentanecarboxylic acid in 20 ml of diethyl ether was added ethereal solution of diazomethane under cooled with ice until the mixture turned pale yellow, and then the reaction mixture was concentrated under reduced pressure to give about 3.1 g of 3-oxocyclopentanecarboxylic acid methyl ester as crude product. Obtained methyl ester compound was dissolved in 20 ml of methanol and after the mixture was cooled to -50° C., 820 mg of sodium borohydride was added thereto at a time and the mixture was stirred for 20 minutes at the same temperature. After 1.3 ml of acetic acid was dropped slowly to the reaction mixture, methanol was removed under reduced pressure. To the residue was added 10 ml of water and the mixture was extracted with ethyl acetate and the extract was washed successively with water and a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 3 g of the title compound as crude product having the following physical data.
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2.8 g
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20 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-oxocyclopentanecarboxylic acid (13.2 g, 103 mmol), MeOH (130 ml) and 98% sulfuric acid (0.1 ml) was heated under reflux with stirring for 1.5 h. The MeOH was evaporated in vacuo. The residue was dissolved in CH2Cl2 (100 ml) and was washed with 1% sodium bicarbonate (50 ml). The solvent was evaporated in vacuo to give the title compound as a liquid, 12.2 g (84% yield); ir (liq.) νmax : 1730-1740 cm-1 ; 1Hmr (CDCl3) δ: 3.71 (s, 3H, OMe), 3.2 (m, 1H, H-1) and 2.5-1.9 ppm (m, 6H, CH2).
Quantity
13.2 g
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reactant
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0.1 mL
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Quantity
130 mL
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reactant
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Yield
84%

Synthesis routes and methods III

Procedure details

318.36 g (3 mol) of trimethylorthoformate are added gradually to a solution of 128.2 g (1 mol) of nonracemic 3-oxocyclopentanecarboxylic acid and 11.4 g (0.06 mol) of p-toluene sulfonic acid hydrate in 380 ml of methanol within 5-10 minutes while stirring, The mixture is heated and during 25 minutes a mixture of formic acid methyl ester and methanol is distilled off (about 185 g of distillate), Thereafter 29 g of 30% sodium methylate solution (0.16 mol) are added and the reaction mixture is kept boiling under reflux for 2 hours; methanol is distilled off, the residue cooled to 10° C. and dissolved by adding 230 ml of methylene chloride and 200 ml of water. By adding 5% sulfuric acid the mixture is adjusted to pH 1.4 and stirred at 10° C. for 30 minutes. The methylene chloride phase is separated and the aqueous phase extracted again with 100 ml of methylene chloride. The combined organic phases are stirred with 50 ml of water, separated and the solvent is distilled off in vacuo. The residue is fractionated in vacuo.
Quantity
318.36 g
Type
reactant
Reaction Step One
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128.2 g
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reactant
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11.4 g
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reactant
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380 mL
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0 (± 1) mol
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0 (± 1) mol
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29 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of methyl 3-methylenecyclopentane carboxylate (Trost, B. M., Chan, M. T., J. Am. Chem. Soc., 1983, 105, 2315) (2.84 g, 20.26 mmol) in dichloromethane (60 mL) was cooled to −78° C. and a slow stream of ozone was passed through until the permanent blue color indicated complete ozonide formation. The excess ozone was purged with stream of nitrogen. Triphenylphosphine (10.62 g, 40.52 mmol) was added, and stirring was continued overnight, allowing the temperature to warm up to ambient. Solvent was removed in vacuo, the residue dissolved in 10 mL of ethyl acetate/hexane (1:4) mixture. The crystalline triphenylphosphine oxide was removed by filtration, and the residue was purified by mplc (ethyl acetate/hexanes (1:4) to yield 1.5651 g (54%) of the desired product.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
ozonide
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
10.62 g
Type
reactant
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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